Coeloginin

説明

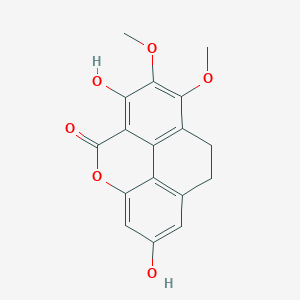

Structure

2D Structure

3D Structure

特性

CAS番号 |

82358-34-7 |

|---|---|

分子式 |

C17H14O6 |

分子量 |

314.29 g/mol |

IUPAC名 |

5,13-dihydroxy-6,7-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-3-one |

InChI |

InChI=1S/C17H14O6/c1-21-15-9-4-3-7-5-8(18)6-10-11(7)12(9)13(17(20)23-10)14(19)16(15)22-2/h5-6,18-19H,3-4H2,1-2H3 |

InChIキー |

PHSQBKCKZRQIDM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C2C3=C1CCC4=C3C(=CC(=C4)O)OC2=O)O)OC |

製品の起源 |

United States |

Botanical Origins and Distribution of Coeloginin

Primary Botanical Sources: Coelogyne cristata

The principal source of coeloginin is the epiphytic orchid species Coelogyne cristata Lindl. wikipedia.orgsmolecule.comnih.gov. This orchid, commonly known as the Crested Coelogyne, Snow Queen, or Angel Orchid, is a significant producer of this dihydrophenanthrene derivative wikipedia.orgplantsrescue.com. Research has consistently isolated this compound from Coelogyne cristata, highlighting its importance as a key phytochemical constituent of this plant wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

Other Coelogyne Species and Related Genera Yielding Dihydrophenanthrenes

While Coelogyne cristata is a primary source, other species within the genus Coelogyne, as well as related orchid genera, are also known to yield dihydrophenanthrenes and related compounds, including this compound in some cases. Phytochemical studies have identified this compound and other dihydrophenanthrene derivatives in various Coelogyne species researchgate.nettaylorfrancis.comnih.govniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.net.

Examples of other Coelogyne species reported to contain this compound or other dihydrophenanthrenes include:

Coelogyne flaccida Lindl., from which flaccidin, a 9,10-dihydrophenanthropyran derivative, has been isolated researchgate.nettaylorfrancis.comresearchgate.netscielo.sa.cr.

Coelogyne ovalis Lindl., which has been reported to contain this compound, as well as other compounds like Batatasin III and Flavidin researchgate.nettaylorfrancis.comniscpr.res.in.

Coelogyne nitida (Wall. ex D. Don) Lindl. (syn. C. ochracea), from which coelonin (B3029895), another 9,10-dihydrophenanthrene (B48381), has been isolated taylorfrancis.comnih.gov.

Coelogyne stricta (D. Don) Schltr. (syn. C. elata), also reported to contain coelonin researchgate.netnih.govresearchgate.net.

Coelogyne speciosa (Blume) Lindl. is known to contain stilbenoids, including coelogin (B1213894) and this compound researchgate.net.

The presence of these compounds across multiple species within the genus Coelogyne underscores the genus as a notable source of dihydrophenanthrenes.

Geographical Distribution and Ecological Context of this compound-Producing Plants

Coelogyne cristata, the main source of this compound, is native to the cool, moist areas of the eastern Himalayas and Vietnam wikipedia.orgplantsrescue.comblogspot.com. Its natural habitat spans from the Garhwal region of northern India eastward through Nepal, Sikkim, Assam, and Bhutan, extending up to the Khasi Hills in northeastern India blogspot.com. It is also found in the mountains of northern Thailand blogspot.com.

These orchids are typically found at high altitudes, ranging from approximately 1500 to 2600 meters (4920 to 8530 feet) plantsrescue.comblogspot.comsi.edu. They grow as epiphytes on trees or occasionally as lithophytes on rocks, thriving in moss forests plantsrescue.comsi.edu. The ecological conditions of their habitat are characterized by cool temperatures and high humidity, particularly during the active growth season plantsrescue.com. They experience wet summers and cold winters, often with significant fog or cloud cover reducing direct sunlight plantsrescue.com.

The distribution of other Coelogyne species containing dihydrophenanthrenes also largely falls within similar geographical and ecological ranges across Asia, particularly in the Himalayan region and Southeast Asia taylorfrancis.comnih.govniscpr.res.innih.govscielo.sa.cr.

Ethnobotanical Context and Traditional Plant-Based Observations

Plants from the genus Coelogyne, including Coelogyne cristata, have a history of use in traditional medicinal systems, particularly in India and China taylorfrancis.combagamati.gov.np. This ethnobotanical context highlights the historical observation and utilization of these plants by indigenous communities for various ailments taylorfrancis.comsi.edubagamati.gov.npniscpr.res.inresearchgate.net.

In Nepal, the pseudobulbs of Coelogyne cristata have been traditionally used for cooling and soothing purposes si.edu. In India, the juice extracted from the pseudobulbs is applied to boils and wounds on animals' hooves researchgate.netresearchgate.netsi.edu. Traditional uses in India and China also include addressing conditions such as bronchitis, sore throat, cough, and flu taylorfrancis.com. Some traditional practices in India also associate Coelogyne cristata with promoting a healthy lifespan and using the pseudobulb infusion for constipation and as an aphrodisiac researchgate.netresearchgate.netnih.govresearchgate.net. The use of Coelogyne cristata for healing fractures has also been noted in the folk traditions of the Kumaon region in Uttarakhand, India researchgate.netniscpr.res.inresearchgate.net.

Isolation, Purification, and Chromatographic Characterization of Coeloginin

Extraction Methodologies from Plant Material

The initial step in isolating Coeloginin involves its extraction from the source plant material, primarily the orchid Coelogyne cristata. The general procedure begins with the collection, drying, and pulverization of the plant tissue to increase the surface area for efficient solvent penetration.

A common and effective technique for extracting phytochemicals like this compound is solvent extraction. This typically involves maceration or ultrasonication of the powdered plant material with an appropriate organic solvent. nih.gov Methanol is frequently chosen due to its polarity, which allows it to effectively extract a wide range of secondary metabolites, including phenanthrene (B1679779) derivatives. nih.gov The process involves soaking the plant powder in the solvent for an extended period, often with agitation, to allow the target compounds to dissolve. Following extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract. This concentrated extract contains this compound along with a complex mixture of other plant constituents, such as chlorophyll, lipids, and other phenolics, which must be removed in subsequent purification steps.

Chromatographic Techniques for Isolation and Purification

Chromatography is an essential tool for separating individual compounds from a complex mixture. opentrons.com For the purification of this compound from the crude plant extract, a combination of chromatographic methods is typically employed.

Column chromatography serves as the primary method for the large-scale separation and purification of this compound from the crude extract. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed within a column. uvm.edu For phenanthrene derivatives, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity.

The process involves dissolving the crude extract in a minimal amount of solvent and loading it onto the top of a prepared silica gel column. A solvent system, or mobile phase, is then passed through the column. Separation is typically achieved using a gradient elution method, where the polarity of the mobile phase is gradually increased over time. This is often accomplished by starting with a non-polar solvent, such as hexane, and progressively adding a more polar solvent, like ethyl acetate (B1210297) or methanol. Less polar compounds travel down the column more quickly, while more polar compounds, like this compound with its hydroxyl groups, adsorb more strongly to the silica gel and elute later. Fractions are collected sequentially as the mobile phase exits the column, and these fractions are analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target compound.

| Solvent System (Hexane:Ethyl Acetate) | Purpose |

|---|---|

| 100:0 to 90:10 | Elution of non-polar compounds (e.g., lipids, waxes). |

| 90:10 to 70:30 | Elution of compounds with low to moderate polarity. |

| 70:30 to 50:50 | Elution of this compound and similarly polar compounds. |

| 50:50 to 0:100 | Elution of highly polar compounds. |

This table represents a hypothetical gradient elution for the separation of this compound, where specific ratios would be optimized based on experimental results.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the final purification and purity assessment of the isolated this compound. nih.gov Reversed-phase HPLC is particularly well-suited for this purpose, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. unirioja.es

In this method, the fractions from column chromatography that contain this compound are pooled, concentrated, and injected into the HPLC system. The compounds are separated based on their hydrophobicity; more polar compounds elute first, while less polar compounds are retained longer on the column. The purity of the this compound peak is determined by integrating its area relative to the total area of all peaks in the chromatogram at a specific detection wavelength. A single, sharp, and symmetrical peak is indicative of a high-purity sample. This method is crucial for confirming the homogeneity of the final isolated compound. nih.gov

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Methanol or Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Analytical Preparations and Derivatization for Enhanced Isolation

While direct chromatographic analysis of this compound is generally feasible due to its chromophoric phenanthrene structure, analytical preparations or chemical derivatization may be considered in specific contexts to improve detection or separation. academicjournals.org Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. nih.gov

For instance, if this compound co-elutes with other interfering compounds or exhibits poor peak shape during chromatography, its hydroxyl groups could be derivatized. Silylation, a common derivatization technique, involves reacting the hydroxyl groups with a silylating agent to form more volatile and less polar trimethylsilyl (B98337) (TMS) ethers. mdpi.com This modification can enhance chromatographic resolution and is particularly useful for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, for routine isolation and purity assessment by HPLC with UV detection, derivatization is often not required for a compound like this compound. The primary analytical preparation involves ensuring the sample is free of particulate matter and fully dissolved in a solvent compatible with the HPLC mobile phase. nih.gov

Advanced Spectroscopic Elucidation of Coeloginin Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Coeloginin Structure Determination

NMR spectroscopy is a cornerstone in organic structure elucidation, providing detailed insights into the arrangement of atoms within a molecule ufl.edusolubilityofthings.comlehigh.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals and establishing connectivity agrisearch.cnresearchgate.netprinceton.edusdsu.edu.

1H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions lehigh.edumimedb.org. For this compound, analysis of the 1H NMR spectrum reveals signals corresponding to aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) protons psu.edu. Notably, the 1H NMR spectrum of this compound diacetate (as this compound itself is sparingly soluble in CDCl3) shows a four-proton singlet characteristic of the 9,10-methylene groups of a 9,10-dihydrophenanthrene (B48381) derivative psu.edu. Signals for aromatic methoxy groups and meta-coupled aromatic protons are also observed psu.edu.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl) hmdb.cahmdb.ca. Analysis of the 13C NMR spectrum of this compound diacetate, in conjunction with additivity parameters for functional groups, supports the proposed structural assignments psu.edu. The spectrum shows signals for non-protonated and unsubstituted aromatic carbons, as well as carbons associated with the methoxy groups and the carbonyl function psu.edu.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming assignments and establishing connectivity between atoms agrisearch.cnresearchgate.netprinceton.edusdsu.eduustc.edu.cn.

HMQC (or HSQC) experiments correlate protons with the carbons to which they are directly attached (one-bond correlation) princeton.edusdsu.eduustc.edu.cn. This helps in assigning proton signals to their corresponding carbon signals.

HMBC experiments reveal correlations between protons and carbons that are separated by two to four bonds princeton.edusdsu.eduustc.edu.cn. These long-range correlations are essential for piecing together the carbon skeleton and confirming the positions of substituents. Detailed 2D NMR studies, including HMQC and HMBC correlations, have been carried out on related compounds and are crucial for unambiguous assignments in the phenanthrenoid class agrisearch.cnresearchgate.netresearchgate.net. While specific HMQC and HMBC data for this compound were not explicitly detailed in the search results, the application of these techniques is standard for complex natural product structure elucidation and is implied in the confirmation of the proposed structure agrisearch.cnresearchgate.netsdsu.eduresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and structural subunits ufl.eduegyankosh.ac.inlehigh.eduwikipedia.orglibretexts.org. This compound has a reported molecular weight of 314.293 g/mol , corresponding to the molecular formula C17H14O6 wikipedia.orgwikidata.orguoa.gr. The mass spectrum of this compound shows a significant molecular ion peak (M+) at m/z 314 psu.edu. Additionally, a prominent peak at (M - 15) is observed, likely due to the loss of a methyl group from one of the methoxy functions psu.edu. Fragmentation patterns in mass spectrometry are characteristic of the compound's structure and can provide further evidence for the presence of specific functional groups and linkages wikipedia.orglibretexts.orglibretexts.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Inference

IR spectroscopy is used to identify the functional groups present in a molecule based on characteristic vibrational frequencies ufl.edulehigh.eduijaresm.comwikipedia.org. The IR spectrum of this compound exhibits a band at 1650 cm-1, which is indicative of a chelated carbonyl function psu.edu. This suggests the presence of a carbonyl group involved in hydrogen bonding, likely with a nearby hydroxyl group psu.edu.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can indicate the presence of conjugated systems and aromatic rings ufl.eduegyankosh.ac.inlehigh.eduijaresm.com. This compound shows a distinct UV spectrum, different from that of Coelogin (B1213894), presumably due to the presence of the carbonyl function conjugated with the chromophoric system psu.edu. The addition of alkali induces significant bathochromic shifts in the UV spectrum, supporting the phenolic character of this compound psu.edu.

Comparative Spectroscopic Analysis with Coelogin and Analogues

Comparative spectroscopic analysis with structurally related compounds, such as Coelogin and other phenanthrenoid derivatives, is a powerful approach for structure elucidation psu.eduresearchgate.net. Coelogin (C17H16O5, M+ 300) is a closely related compound also isolated from Coelogyne cristata, differing from this compound by the absence of the carbonyl group and the presence of a methylene group in the pyran ring psu.edunih.govwikipedia.org.

Comparing the spectral data of this compound with Coelogin highlights key structural differences psu.edu. For instance, the IR spectrum of this compound shows a carbonyl absorption at 1650 cm-1, which is absent in Coelogin psu.edu. The UV spectra also differ due to the presence of the conjugated carbonyl in this compound psu.edu. In the 1H NMR spectrum, Coelogin shows a two-proton singlet at δ 5.19 assigned to the methylene protons of a benzyl (B1604629) phenyl ether system, which is replaced by signals consistent with a pyrone ring in this compound psu.edu.

Analysis of derivatives, such as this compound diacetate and dimethyl diether, also provides valuable comparative data psu.edu. The carbonyl absorption in this compound diacetate is shifted to 1720 cm-1, and the acetoxy-carbonyl band appears at 1762 cm-1, while the carbonyl absorption of this compound dimethyl diether is at 1725 cm-1 psu.edu. These shifts further support the presence of a chelated carbonyl in this compound psu.edu.

Comparative 13C NMR analysis with Coelogin and calculated shifts based on the 9,10-dihydrophenanthrene skeleton also aids in the assignment of carbon signals in this compound psu.edu. Studies on other phenanthrene (B1679779) and dihydrophenanthrene derivatives from Coelogyne species, such as coeloginanthridin and coeloginanthrin, also contribute to the understanding of the spectroscopic characteristics of this class of compounds researchgate.netresearchgate.net.

Through the combined interpretation of data from these advanced spectroscopic techniques and comparative analysis with related compounds, the structure of this compound has been definitively established as 2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one wikipedia.org.

Spectroscopic Data Summary for this compound (Selected)

| Spectroscopy | Key Observation (this compound) | Structural Inference |

| IR | Absorption at 1650 cm-1 | Chelated carbonyl function |

| UV-Vis | Distinct spectrum vs Coelogin; alkali-induced shifts | Conjugated system including carbonyl; phenolic character |

| MS | Molecular ion peak at m/z 314; (M-15) peak | Molecular weight 314; molecular formula C17H14O6; loss of CH3 |

| 1H NMR (Diacetate) | Four-proton singlet (δ 2.98) | 9,10-methylene groups of 9,10-dihydrophenanthrene |

| 1H NMR (Coelogin vs this compound Diacetate) | Shift of methylene protons (δ 5.19 in Coelogin to δ 2.98 in diacetate) | Suggests phenolic OH ortho to methylene in Coelogin |

| 13C NMR (Diacetate) | Signals for aromatic, methoxy, and carbonyl carbons | Supports proposed carbon skeleton and functional groups |

Biosynthetic Pathways and Precursors of Coeloginin

Proposed Biosynthetic Routes to Dihydrophenanthrenes

Dihydrophenanthrenes, including coeloginin, are believed to originate from phenylpropane derivatives through a process involving chain elongation and cyclization, following the polyacetate rule. nih.gov A key step in the formation of dihydrophenanthrenes is the cyclization of bibenzyl intermediates. nih.gov Bibenzyls are bicyclic compounds that serve as direct precursors to the tricyclic dihydrophenanthrene structure. nih.gov

The generally accepted biogenetic pathway for dihydrophenanthrenes involves the oxidative photocyclization of stilbenoids. wikipedia.orgresearchtrends.netmdpi.com Stilbenoids, which have a C6-C2-C6 structure, are synthesized via a pathway largely shared with chalcones. wikipedia.orgmdpi.com Under UV irradiation, stilbene (B7821643) and its derivatives can undergo intramolecular cyclization to form dihydrophenanthrenes. wikipedia.orgresearchtrends.netmdpi.com This process, known as stilbene photocyclization or the Mallory reaction, involves the cis-isomer of the stilbene undergoing cyclization to an unstable dihydrophenanthrene intermediate. researchtrends.netmdpi.com This intermediate can then be oxidized to a phenanthrene (B1679779) or undergo other transformations depending on substituents. researchtrends.netmdpi.com While photocyclization is a known chemical reaction, the enzymatic mechanisms facilitating this process in plants for dihydrophenanthrene biosynthesis are also crucial.

Enzymatic Transformations in this compound Biosynthesis

The conversion of precursors like bibenzyls into dihydrophenanthrenes involves specific enzymatic steps. O-methylation of bibenzyls is considered a prerequisite for their conversion into dihydrophenanthrenes. nih.gov Enzymes such as bibenzyl synthases play a critical role in the biosynthesis of the bibenzyl intermediates. nih.gov These enzymes show selectivity towards specific substrates, such as m-hydroxyphenylpropionyl-CoA. nih.gov

While specific enzymes directly catalyzing the cyclization and subsequent modifications leading to this compound's unique phenanthro[4,5-bcd]pyrone structure are not extensively detailed in the search results, the general pathway involves hydroxylation and methylation steps, common in the modification of phenolic compounds. The presence of multiple hydroxyl and methoxy (B1213986) groups in this compound suggests the involvement of hydroxylases and O-methyltransferases. wikipedia.orgfrontiersin.org Studies on other dihydrophenanthrenes and related stilbenoids in orchids and other plants have identified such enzymatic activities.

Precursor Identification and Metabolic Intermediates

The primary precursors for dihydrophenanthrenes, including this compound, are stilbenoids and their direct precursors, bibenzyls. researchgate.netnih.govresearchgate.net These compounds are derived from the phenylpropanoid pathway, starting from phenylalanine or tyrosine. mdpi.com

Specific bibenzyls have been identified in Coelogyne species. For instance, 3'-O-methylbatatasin III is mentioned as a bibenzyl found in Coelogyne cristata. researchgate.net Batatasin III is also found in Coelogyne ovalis. scentopia-singapore.com These bibenzyls are likely intermediates in the biosynthesis of dihydrophenanthrenes like this compound.

Other dihydrophenanthrenes found alongside this compound in Coelogyne cristata include coeloginanthridin and coelogin (B1213894). researchgate.netresearchgate.net The co-occurrence of these compounds suggests a shared biosynthetic origin and potential interconversion or derivation from common intermediates. researchgate.net

Examples of precursors and related intermediates identified in Coelogyne and other related orchid genera include:

| Compound Name | Class | Potential Role in Biosynthesis | Source Organism |

| Phenylalanine | Amino Acid | Initial precursor mdpi.com | Plants (General) |

| Tyrosine | Amino Acid | Initial precursor mdpi.com | Plants (General) |

| Bibenzyls | Stilbenoid | Intermediate nih.gov | Orchids (General) |

| Batatasin III | Bibenzyl | Intermediate scentopia-singapore.com | Coelogyne ovalis |

| 3'-O-methylbatatasin III | Bibenzyl | Intermediate researchgate.net | Coelogyne cristata |

| Stilbenoids | Phenolic Compound | Precursor wikipedia.orgresearchtrends.netmdpi.com | Plants (General) |

| Dihydrophenanthrenes | Phenanthrenoid | Intermediate/Related Compound | Orchids (General) |

Genetic and Molecular Basis of Biosynthetic Enzyme Expression in Producing Organisms

The biosynthesis of secondary metabolites in plants, including dihydrophenanthrenes, is regulated at the genetic level. The expression of genes encoding the enzymes involved in these pathways is crucial for the production of these compounds.

Studies in orchids, such as Phalaenopsis and Dendrobium, have begun to identify genes and regulatory elements involved in the biosynthesis of stilbenoids and bibenzyls, which are precursors to dihydrophenanthrenes. researchgate.netnih.govresearchgate.net For example, cDNA clones encoding bibenzyl synthases have been isolated from Phalaenopsis species, and their expression was found to be significantly increased upon elicitation, suggesting a role in defense responses. nih.gov The expression of S-adenosylhomocysteine hydrolase mRNAs, also involved in this pathway, showed a similar inducible pattern. nih.gov

Transcriptomic analyses in Dendrobium have identified differentially expressed genes functionally involved in bibenzyl biosynthesis, particularly in response to stimuli like Methyl Jasmonate. researchgate.net These studies highlight the complex molecular regulation of these biosynthetic pathways.

While direct research specifically on the genetic and molecular basis of this compound biosynthesis in Coelogyne cristata is limited in the provided search results, the findings in other orchid genera provide insights into the likely mechanisms. The genes encoding enzymes like bibenzyl synthases, hydroxylases, and O-methyltransferases are expected to be involved, and their expression is likely regulated by developmental cues and environmental factors. researchgate.netnih.govresearchgate.net

Research into orchid genomes and transcriptomes is advancing, providing valuable resources for deciphering the molecular mechanisms underlying the production of secondary metabolites like this compound. researchgate.netmdpi.comnih.gov

Chemical Synthesis and Derivatization Strategies for Coeloginin

Total Synthesis Approaches for Coeloginin

The total synthesis of this compound has been achieved, providing a route to obtain this compound independently of its natural isolation. One reported synthesis describes the preparation of 2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one (this compound) researchgate.netrsc.org. A key step in this synthesis involved the treatment of methyl 9,10-dihydro-5,7-di-isopropoxy-1,2,3-trimethoxyphenanthrene-4-carboxylate with boron trichloride, which directly yielded this compound researchgate.netrsc.org.

Key Synthetic Methodologies

The synthesis of phenanthrenes and their derivatives, including dihydro- versions like this compound, often employs a variety of established organic reactions. While the specific details of all steps in the reported this compound synthesis are not extensively detailed in the provided snippets, the synthesis of related phenanthrene (B1679779) structures frequently involves methodologies such as Wittig reactions and intramolecular cyclization steps researchgate.netresearchgate.net.

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides, allowing for the formation of carbon-carbon double bonds in a controlled manner pressbooks.puborganic-chemistry.org. This reaction can be stereoselective, influencing the geometry of the resulting alkene organic-chemistry.org. Intramolecular cyclization reactions are crucial for forming the polycyclic ring system characteristic of phenanthrenoids researchgate.netresearchgate.net. These cyclizations can be achieved through various mechanisms, depending on the precursor structure and reaction conditions. Metal-catalyzed reactions, including C-H bond activation and Heck reactions, have also gained prominence in the synthesis of decorated polycyclic aromatic hydrocarbons like phenanthrenes, offering advantages in terms of yield and step economy, often utilizing non-prefunctionalized substrates researchgate.netbenthamdirect.com. While the direct application of all these methods to every step of this compound's synthesis is not explicitly stated, they represent common strategies in the construction of this class of compounds.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Studies

The synthesis of analogues and derivatives is a fundamental approach in medicinal chemistry and chemical biology to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) nih.govnih.govkcl.ac.ukmdpi.comrsc.org. By systematically modifying the structure of a lead compound like this compound, researchers can identify key functional groups and structural features responsible for its observed properties. Although specific examples of synthesized this compound analogues for SAR studies were not found in the provided search results, the general methodology involves designing and synthesizing compounds with targeted modifications to the core structure, substituents, or oxidation states. These analogues are then evaluated in relevant biological assays to understand how the chemical changes impact activity. This process can involve a range of synthetic transformations to introduce or modify functional groups, alter the carbon skeleton, or change the stereochemistry.

Chemical Modifications and Derivatization Techniques in Laboratory Research

In laboratory research, chemical modifications and derivatization techniques are often employed to facilitate the analysis, characterization, or further transformation of compounds like this compound. Derivatization involves chemically modifying a compound to enhance properties suitable for specific analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) youtube.comresearchgate.netlabinsights.nlresearchgate.netspectroscopyonline.com. For instance, derivatization can increase volatility for GC analysis or introduce chromophores or fluorophores for improved detection in HPLC youtube.comresearchgate.net. Common derivatization methods include silylation, esterification, and acylation, which target functional groups like hydroxyl or carboxyl groups to alter the compound's polarity and volatility youtube.comlabinsights.nl. These techniques are valuable for purifying, identifying, and quantifying this compound and its potential metabolites or transformation products. Beyond analytical purposes, chemical modifications can also be carried out to synthesize new derivatives with altered chemical or biological properties for further investigation.

In Vitro and Cellular Mechanistic Investigations of Coeloginin

Modulation of Cellular Processes by Coeloginin and Related Dihydrophenanthrenes

Phenanthrenes and dihydrophenanthrenes, including this compound, have demonstrated the ability to modulate various cellular processes in vitro. mdpi.commdpi.com Studies on these compounds, often isolated from Orchidaceae species, have revealed activities such as antioxidant properties, cytotoxic effects, and potential roles in metabolic regulation. smolecule.commdpi.com

Related dihydrophenanthrenes have shown antiproliferative effects on various cancer cell lines, including those from gastric cancer and leukemia. mdpi.commdpi.com The in vitro effects of these compounds may involve mechanisms such as cell membrane disruption, impaired cell metabolism, or DNA damage. mdpi.com Some dihydrophenanthrenes have been shown to induce apoptosis in tumor cells. mdpi.commdpi.com For instance, specific dihydrophenanthrene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. researchgate.net

Furthermore, certain dihydrophenanthrenes have been observed to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in polymorphonuclear leukocytes. mdpi.comresearchgate.net This suggests a role in combating oxidative stress at the cellular level. researchgate.net

Impact on Gene Expression: Tyrosinase Gene Expression Modulation

Research into the impact of this compound and related compounds on gene expression is an ongoing area of investigation. While direct studies specifically detailing this compound's effect on tyrosinase gene expression are limited in the provided search results, the broader context of natural compounds and tyrosinase activity offers some insights. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its expression is regulated by various factors and signaling pathways. wikipedia.orgmdpi.comnih.gov Modulation of tyrosinase gene expression is a target for addressing hyperpigmentation disorders. wikipedia.org

Studies on other natural compounds have shown they can influence tyrosinase expression. For example, retinoic acid has been shown to upregulate the expression of several tyrosinase genes in the Pacific oyster Crassostrea gigas. mdpi.com Additionally, the p53 protein has been found to play a role in regulating tyrosinase gene expression in human melanoma cells, with increased p53 levels potentially downregulating tyrosinase mRNA. nih.gov While these findings are not directly about this compound, they illustrate the principle that natural compounds can impact tyrosinase gene expression, suggesting a potential area for future research on this compound.

In Vitro Assays for Biochemical Activity (e.g., Enzyme Inhibition Mechanisms)

In vitro assays are crucial for understanding the biochemical activities of this compound, particularly its potential to inhibit enzymes. Enzyme inhibition studies characterize how a compound interacts with an enzyme to reduce its activity. nih.govbgc.ac.in Inhibition can be reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible. libretexts.orgwuxiapptec.com

While comprehensive data on this compound's specific enzyme inhibition mechanisms across a wide range of enzymes is not extensively detailed in the provided search results, related dihydrophenanthrenes have been investigated for enzyme inhibitory activities. For instance, certain 9,10-dihydrophenanthrene (B48381) derivatives have shown inhibitory activity against SARS-CoV-2 3CLpro, the main protease of the virus, via a mixed-inhibition mechanism in in vitro enzyme kinetics assays. nih.gov This indicates that the dihydrophenanthrene scaffold found in this compound is capable of enzyme inhibition.

Further in vitro studies would be necessary to fully elucidate the spectrum of enzymes that this compound may inhibit and the specific mechanisms of these interactions. Such studies typically involve measuring enzyme activity in the presence of varying concentrations of the compound and analyzing the kinetics of inhibition. nih.govwuxiapptec.com

Investigation of Phytoalexin-like Activities and Plant Growth Regulatory Roles

This compound, along with other dihydrophenanthrene derivatives like coeloginanthridin and coeloginanthrin, has been reported to exhibit biological activities characteristic of phytoalexins and endogenous plant growth regulators. taylorfrancis.comnih.govresearchgate.net Phytoalexins are antimicrobial compounds produced by plants in response to stress, such as fungal infection. dntb.gov.ua Endogenous plant growth regulators (phytohormones) are natural organic compounds that influence plant growth and development processes like cell division, elongation, and differentiation. byjus.comnih.gov

The presence of this compound and related compounds with phytoalexin properties in Coelogyne cristata suggests a potential role in the plant's defense mechanisms against pathogens. smolecule.comtaylorfrancis.comscentopia-singapore.com Similarly, their reported activities as endogenous plant growth regulators indicate they might influence the growth and development of the orchid itself. taylorfrancis.comnih.govresearchgate.netresearchgate.net While the precise mechanisms by which this compound exerts these phytoalexin-like and plant growth regulatory effects are not fully elaborated in the search results, their classification within these functional categories highlights their potential biological significance in the plant kingdom.

Exploration of Intracellular Signaling Pathways Modulated by this compound or Structurally Related Phenanthrenoids (e.g., MAPK, Akt Pathways)

Investigations into the modulation of intracellular signaling pathways by this compound or structurally related phenanthrenoids are crucial for understanding their cellular mechanisms of action. The MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) pathways are fundamental signaling cascades involved in a wide range of cellular processes, including cell proliferation, differentiation, survival, and apoptosis. nih.govmdpi.comdovepress.com Dysregulation of these pathways is implicated in various diseases, including cancer. mdpi.com

While direct studies on this compound's modulation of MAPK and Akt pathways were not prominently featured in the search results, research on other dihydrophenanthrene derivatives provides relevant insights. For example, a dihydrophenanthrene compound isolated from Dendrobium virgineum was shown to protect human retinal pigment epithelium cells from oxidative stress by modulating MAPK (p38, ERK1/2, and SAPK/JNK) and apoptosis pathways. nih.gov This compound significantly reduced the phosphorylation of p38, ERK1/2, and SAPK/JNK. nih.gov This suggests that dihydrophenanthrenes can interact with and modulate these critical signaling cascades.

Given the structural similarities between this compound and other bioactive dihydrophenanthrenes, it is plausible that this compound may also influence MAPK and Akt signaling pathways. Further research specifically investigating the effects of this compound on these pathways, potentially using techniques like Western blotting to assess protein phosphorylation levels, is warranted to elucidate its intracellular mechanisms.

Structure Activity Relationship Sar Studies of Coeloginin and Analogues

Correlating Structural Motifs with Specific Biological Activities

The biological activities of Coeloginin include antioxidant properties, cytotoxic effects against various cancer cell lines, and potential metabolic regulation. smolecule.com The presence and arrangement of functional groups, such as hydroxyl and methoxy (B1213986) groups, are crucial to these activities. smolecule.com While specific detailed SAR studies solely focused on this compound's structural motifs and their correlation with particular biological activities are not extensively detailed in the provided search results, research on related phenanthrenoids offers insights. For instance, studies on phenanthraquinones have shown that electron-donating substituents on the aromatic ring can enhance anticancer activities, suggesting the importance of electronic effects mediated by substituents. researchgate.net The position of hydroxyl groups in similar compounds can also influence properties like antioxidant activity. smolecule.com

Influence of Substituent Groups on Mechanistic Interactions

Substituent groups on an aromatic ring can significantly influence its reactivity and the position of electrophilic attack through resonance and inductive effects. libretexts.orglumenlearning.comucalgary.ca Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, tend to activate the aromatic ring and direct substitution to the ortho and para positions. libretexts.orglumenlearning.comucalgary.ca Electron-withdrawing groups generally deactivate the ring and direct substitution to the meta position. lumenlearning.comucalgary.ca

In the context of this compound and other phenanthrenoids, the hydroxyl and methoxy groups attached to the phenanthrene (B1679779) scaffold likely play a significant role in their interactions with biological targets. These groups can participate in hydrogen bonding and influence the molecule's polarity and lipophilicity, affecting binding affinity to proteins and other biomolecules. smolecule.com Steric hindrance caused by bulky substituents can also impact the accessibility of reactive sites and influence regioselectivity in reactions. beilstein-journals.org

While direct studies on how substituent groups specifically influence this compound's mechanistic interactions are not explicitly provided, the general principles of substituent effects on aromatic systems are applicable. The arrangement of hydroxyl and methoxy groups on the this compound structure (2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one) wikipedia.org would dictate its electronic distribution and potential interaction points with biological receptors or enzymes.

Advanced Analytical Methods for Coeloginin Research

Application of LC-NMR and LC-MS in Complex Mixture Analysis

Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely used in the analysis of complex natural product mixtures. rjpn.orgsaiflucknow.orgnih.govijsrtjournal.comchromatographytoday.commdpi.comnih.govchromatographytoday.com These techniques combine the separation capabilities of LC with the structural information provided by NMR and MS, respectively.

LC-MS is particularly valuable for identifying and quantifying compounds in complex matrices due to its high sensitivity and selectivity, providing molecular weight and fragmentation information. saiflucknow.orgnih.govturkjps.orgmdpi.com For Coeloginin, LC-MS can help confirm its presence in plant extracts by matching its retention time and mass spectral data with those of a standard or previously reported data. qau.edu.pk LC-MS/MS (tandem mass spectrometry) offers even greater structural detail through fragmentation patterns, aiding in the unambiguous identification of this compound and potentially related compounds. saiflucknow.orgturkjps.org

LC-NMR provides detailed structural elucidation information, which is complementary to MS data. mdpi.comchromatographytoday.com It allows for the acquisition of NMR spectra of compounds directly after chromatographic separation, without the need for isolation. mdpi.com This is particularly useful for characterizing unknown or labile compounds in complex mixtures. mdpi.com While specific studies detailing the LC-NMR analysis of this compound were not prominently found in the search results, LC-NMR is a standard technique for the structural analysis of natural products like dihydrophenanthrene derivatives. mdpi.com Combining LC-NMR and LC-MS (LC-NMR/MS) offers a highly comprehensive approach, providing both molecular weight and fragmentation information (MS) and detailed structural data (NMR) in a single analysis, which is invaluable for the analysis of complex plant extracts containing compounds like this compound. chromatographytoday.com

Development and Validation of Robust Analytical Procedures for this compound

Developing and validating robust analytical procedures for this compound is essential to ensure reliable and accurate results, particularly for quantitative analysis. Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. elementlabsolutions.comparticle.dkeuropa.euresearchgate.net Key validation parameters typically include specificity, accuracy, precision, linearity, range, detection limit (LOD), and quantification limit (LOQ), and robustness. elementlabsolutions.comeuropa.euresearchgate.net

Robustness, specifically, refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comeuropa.euscielo.br For a chromatographic method used to analyze this compound, this might involve evaluating the impact of minor changes in mobile phase composition, flow rate, column temperature, or different analytical columns on the separation and quantification of this compound. scielo.br Validating a method for this compound would involve establishing acceptance criteria for each parameter and performing experiments to demonstrate that the method consistently meets these criteria under typical operating conditions and with minor variations. elementlabsolutions.comparticle.dkeuropa.eu While no specific validated procedure for this compound was detailed in the search results, the principles of analytical method validation as outlined by guidelines from bodies like ICH are universally applied to ensure the quality and reliability of analytical data for pharmaceutical and natural product analysis. elementlabsolutions.comparticle.dkeuropa.euresearchgate.net

Chromatographic Co-elution Techniques for Target Identification

Chromatographic co-elution occurs when two or more compounds elute from a chromatographic column at or near the same retention time because they have similar interactions with the stationary and mobile phases under the given conditions. researchgate.netthetruthaboutforensicscience.comnih.gov While often seen as a challenge in chromatographic separation, co-elution can also be intentionally used as a technique for target identification or confirmation.

In the context of identifying this compound, chromatographic co-elution with a known standard of this compound can serve as a piece of evidence for the identity of a peak in a sample chromatogram. If a peak in a sample extract shows enhanced intensity or a change in shape when spiked with a known standard of this compound, and the spectral characteristics (e.g., UV or MS) of the co-eluting peak match those of the standard, it strongly suggests the presence of this compound in the sample. waters.com

Advanced detection techniques, such as PDA (Photodiode Array) UV detection or Mass Spectrometry, are crucial when using co-elution for identification, as they allow for the assessment of peak purity and the comparison of spectral data across the eluting peak. nih.govwaters.com If a peak is truly a single compound (or two compounds that are spectrally identical), the spectra across the peak will be consistent. waters.com However, if two spectrally distinct compounds are co-eluting, spectral variations across the peak can indicate co-elution, even if the chromatographic resolution is insufficient to show separate peaks. waters.com While the search results did not specifically detail the use of co-elution for this compound identification, the principle is a fundamental aspect of chromatographic analysis and can be applied to confirm the identity of a target compound like this compound when a reference standard is available.

Future Research Directions for Coeloginin

Elucidation of Comprehensive Target Interaction Profiles

Understanding the specific biological targets with which Coeloginin interacts is a critical area for future research. Studies have indicated that this compound can bind to various proteins, potentially influencing their activity and altering metabolic pathways. smolecule.com Further research is needed to identify these proteins and map the complete interaction profile of this compound within biological systems. This includes investigating synergistic effects when this compound is combined with other phytochemicals, which could enhance or modify their biological outcomes and suggest potential in combination therapies. smolecule.com Computational approaches, such as docking studies, have been used for related compounds to understand interactions with target proteins, which could be extended to this compound to predict and prioritize potential binding partners. jetir.org

Deeper Investigation into Biosynthetic Regulation and Metabolic Engineering

This compound is naturally extracted from orchids, but understanding and manipulating its biosynthesis could lead to more efficient and sustainable production. smolecule.com Future research should focus on elucidating the complete biosynthetic pathway of this compound in its native plant sources. This involves identifying the enzymes and genes involved in its synthesis. Studies on related compounds in orchids have explored the role of enzymes like chalcone (B49325) synthase (CHS), a key enzyme in the phenylpropanoid pathway which leads to the biosynthesis of various bioactive compounds, including phenanthrenoids. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Investigating the regulation of these genes and enzymes in Coelogyne species is crucial. Metabolic engineering approaches could then be explored to enhance this compound production in host plants or heterologous systems. dokumen.pubzu.edu.pkdokumen.pub This could involve manipulating the expression of biosynthetic genes or optimizing culture conditions for increased yield.

Exploration of Novel Synthetic Pathways and Derivatization Opportunities

While chemical synthesis routes for this compound involving the modification of simpler phenanthrene (B1679779) derivatives have been developed, further exploration of novel and efficient synthetic pathways is warranted. smolecule.comresearchgate.netuni-goettingen.deresearchgate.netrsc.orgrsc.orgbu.edubenthamdirect.com Research into metal-catalyzed reactions, for instance, has shown promise in synthesizing phenanthrenes and their derivatives, which could be applied to this compound synthesis. uni-goettingen.debenthamdirect.com Additionally, exploring derivatization opportunities is important to potentially create analogues with improved potency, specificity, or pharmacokinetic properties. The presence of hydroxyl and methoxy (B1213986) groups on the this compound structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can be leveraged for the synthesis of novel derivatives with altered biological properties. smolecule.com

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Transcriptomics)

To gain a deeper understanding of how this compound exerts its biological effects, advanced mechanistic studies employing omics technologies are essential. Transcriptomics can reveal how this compound affects gene expression profiles in cells or tissues, providing insights into the cellular pathways it influences. researchgate.netebin.pubresearchgate.net Proteomics can identify the proteins whose expression or modification is altered by this compound treatment, complementing the transcriptomic data and helping to pinpoint direct or indirect targets. ebin.pub These technologies, which can reveal physiological phenomena overlooked by in vivo assays, have been applied to other orchid studies and can be powerful tools for dissecting this compound's mechanisms of action at a molecular level. ebin.pub

Q & A

Q. What experimental protocols are recommended for isolating and purifying Coeloginin from natural sources?

Isolation requires a multi-step approach:

Plant Material Selection : Prioritize species with high this compound yields (e.g., Coelogyne spp.) and validate via HPLC-DAD .

Extraction : Use polar solvents (e.g., methanol/water mixtures) with Soxhlet extraction, followed by lyophilization.

Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution. Monitor fractions via TLC (Rf values: 0.3–0.5 in ethyl acetate:hexane 7:3) .

Purification : Finalize with preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity using NMR (¹H/¹³C) and HRMS .

Q. How can researchers distinguish this compound from structurally similar phenanthrene derivatives?

Key methods include:

- Spectroscopic Differentiation : Compare NMR shifts (e.g., this compound’s characteristic singlet at δ 6.8 ppm for aromatic protons) .

- Chromatographic Behavior : Use UPLC-PDA to compare retention times and UV spectra (λmax ~280 nm for this compound) .

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction to confirm stereochemistry .

Q. What are the best practices for quantifying this compound in plant extracts?

- Calibration Standards : Prepare a this compound reference standard (purity ≥95%) and validate with a 5-point calibration curve (R² >0.99).

- Analytical Techniques :

- HPLC-UV : Use a C18 column, isocratic elution (acetonitrile:water 65:35), detection at 280 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 345 → 203 for quantification) to enhance specificity .

- Quality Control : Include spike-recovery experiments (85–115% recovery) and inter-day precision tests (RSD <5%) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound (e.g., antioxidant vs. cytotoxic effects) be resolved methodologically?

Address contradictions via:

- Dose-Response Analysis : Test across a wide concentration range (nM to μM) to identify biphasic effects .

- Cell Line Specificity : Compare results in normal vs. cancer cell lines (e.g., HaCaT vs. HeLa) using MTT assays .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and pathway analysis (KEGG/GO) to identify off-target interactions .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in planta?

- Isotope Labeling : Feed ¹³C-glucose to plant tissues and trace incorporation via NMR .

- Enzymatic Assays : Screen crude extracts for key enzymes (e.g., phenylalanine ammonia-lyase) and quantify activity via spectrophotometry .

- CRISPR-Cas9 Knockouts : Target putative biosynthetic genes (e.g., CYP450s) and monitor this compound depletion via metabolomics .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Animal Models : Use Sprague-Dawley rats (n ≥6/group) for bioavailability studies. Administer orally (10–50 mg/kg) and collect plasma for LC-MS/MS analysis .

- Toxicokinetics : Measure ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing .

- Metabolite Profiling : Identify phase I/II metabolites via HRMS/MS and compare with synthetic standards .

Methodological Guidance for Common Challenges

Q. How to address low yields of this compound in synthetic biosynthesis attempts?

- Optimize Fermentation : Adjust pH (6.5–7.0), temperature (25–28°C), and aeration in bioreactors .

- Precursor Feeding : Supplement with cinnamic acid or tyrosine to bypass rate-limiting steps .

- Heterologous Expression : Engineer E. coli or yeast (e.g., S. cerevisiae) with codon-optimized genes from native hosts .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) .

- Multivariate Analysis : Apply PCA or PLS-DA to untargeted metabolomics datasets .

- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models (RevMan software) .

Data Reproducibility and Reporting Standards

- Experimental Replication : Include triplicate measurements for all assays and report mean ± SD .

- Negative Controls : Use solvent-only groups in bioactivity studies to rule out artifacts .

- FAIR Data Principles : Deposit raw spectra (NMR, MS) in public repositories (e.g., MetaboLights) with unique DOIs .

For further guidance on structuring research questions or resolving methodological conflicts, refer to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。